molecular formula C17H19BrN2O2 B297445 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde

1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde

Cat. No.: B297445
M. Wt: 363.2 g/mol
InChI Key: OECNCRNSOVZEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of inflammatory cytokines and inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for detecting sulfite ions. Its anti-inflammatory and anti-tumor properties also make it a promising candidate for further research in these areas. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

Future research on 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde could focus on further investigating its anti-inflammatory and anti-tumor properties, as well as its potential as a fluorescent probe for detecting sulfite ions. Studies could also explore its safety and efficacy in animal models and human clinical trials. Additionally, the synthesis of analogs of this compound could be explored to improve its properties and potential applications.

Synthesis Methods

The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 1-azepan-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired compound using sodium borohydride.

Scientific Research Applications

1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential as a fluorescent probe for detecting the presence of sulfite ions in food and environmental samples.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbaldehyde

InChI

InChI=1S/C17H19BrN2O2/c18-14-5-6-16-15(9-14)13(12-21)10-20(16)11-17(22)19-7-3-1-2-4-8-19/h5-6,9-10,12H,1-4,7-8,11H2

InChI Key

OECNCRNSOVZEAR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

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